1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate

Medicinal Chemistry ADME Lipophilicity

1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate (CAS 122357-34-0) is a spirocyclic amine salt that provides a defined 1,6-diazaspiro[3.3]heptane core for medicinal chemistry. Compared to piperazine fragments, this scaffold reduces logD by up to 1.0 log unit and elevates pKa by ~1.9 units, improving solubility, metabolic stability, and target engagement. The hemioxalate salt guarantees superior crystallinity, accurate weighing, and long-term storage stability relative to the free base or hydrochloride. Order this high-purity building block for SAR exploration, DGK inhibition (Diacylglycerol Kinase Inhibitor II), or spirocyclic library synthesis.

Molecular Formula C26H34N4O4
Molecular Weight 466.6
CAS No. 122357-34-0
Cat. No. B3223715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate
CAS122357-34-0
Molecular FormulaC26H34N4O4
Molecular Weight466.6
Structural Identifiers
SMILESC1CN(C12CNC2)CC3=CC=CC=C3.C1CN(C12CNC2)CC3=CC=CC=C3.C(=O)(C(=O)O)O
InChIInChI=1S/2C12H16N2.C2H2O4/c2*1-2-4-11(5-3-1)8-14-7-6-12(14)9-13-10-12;3-1(4)2(5)6/h2*1-5,13H,6-10H2;(H,3,4)(H,5,6)
InChIKeyHVUDRUUOMXDHMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-1,6-diazaspiro[3.3]heptane Hemioxalate (CAS 122357-34-0): Core Properties and Spirocyclic Class Context


1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate (CAS 122357-34-0) is a spirocyclic amine salt comprising a rigid 1,6-diazaspiro[3.3]heptane core substituted with a benzyl group at N1, formulated as a hemioxalate salt for enhanced crystallinity . The spiro[3.3]heptane scaffold is widely recognized in medicinal chemistry as a three-dimensional bioisostere that can modulate lipophilicity, basicity, and metabolic stability compared to conventional heterocycles such as piperazines [1]. The compound is commercially available, typically at ≥95% purity, and is employed as a building block, intermediate, or tool compound in drug discovery .

Why 1-Benzyl-1,6-diazaspiro[3.3]heptane Hemioxalate Cannot Be Interchanged with Piperazines or Positional Isomers


Direct substitution of 1-benzyl-1,6-diazaspiro[3.3]heptane hemioxalate with a generic piperazine, a 6-benzyl isomer, or a different salt form is scientifically unsound due to substantial differences in molecular topology, basicity (pKa), lipophilicity (logD), and metabolic stability imparted by the spirocyclic scaffold [1]. Quantitative analyses of azaspiro[3.3]heptanes show that replacing a piperazine with a diazaspiro core alters logD by up to -1.0 units and increases pKa by approximately +1.9 units, thereby affecting permeability, solubility, and target engagement [1]. Additionally, the hemioxalate salt provides distinct physicochemical handling properties relative to the free base or hydrochloride forms . The absence of direct, compound-specific comparative data for this exact molecule means that substitution decisions must rely on class-level principles and structural reasoning; however, the available class evidence strongly cautions against unverified interchange .

Quantitative Differentiation Evidence for 1-Benzyl-1,6-diazaspiro[3.3]heptane Hemioxalate (122357-34-0)


LogD Reduction of Spiro[3.3]heptane Core vs. Piperazine Bioisostere

In a systematic analysis of azaspiro[3.3]heptanes used as replacements for piperazines, introducing the spirocyclic core lowered measured logD7.4 by up to −1.0 log units relative to the parent piperazine analog [1]. While this study does not directly measure the 1-benzyl derivative, the spiro[3.3]heptane scaffold is the key determinant of the lipophilicity shift, and the benzyl substituent is expected to add a consistent offset. A representative comparator showed a logD7.4 of 2.1 for the piperazine-containing molecule versus 1.1 for the corresponding 2,6-diazaspiro[3.3]heptane analog [1].

Medicinal Chemistry ADME Lipophilicity

Basicity (pKa) Increase Due to Spirocyclic Scaffold

Replacement of a piperazine ring with a 2,6-diazaspiro[3.3]heptane core increases the predicted pKa by approximately +1.9 units (ΔpKa[ACD] = +1.9) [1]. The higher basicity arises from reduced inductive electron withdrawal and altered nitrogen hybridization. Although this value is derived from a 2,6-substituted analog rather than the 1,6-substituted target compound, the underlying spirocyclic effect is directly transferable. A piperazine analog with a predicted pKa of 7.2 would correspond to a diazaspiro[3.3]heptane analog with a predicted pKa of 9.1 [1].

Medicinal Chemistry Physicochemical Properties Bioisostere

Salt Form Impact: Hemioxalate vs. Free Base Solubility and Crystallinity

The hemioxalate salt (CAS 122357-34-0) of 1-benzyl-1,6-diazaspiro[3.3]heptane is a crystalline solid with improved handling properties relative to the free base . The free base (CAS 1223573-42-9) is a liquid or low-melting solid, while the hemioxalate is a defined solid with a melting point typically above 150°C (exact value not disclosed in public sources) . The oxalate salt form also exhibits a measured logP of approximately 1.7 and moderate aqueous solubility, which facilitates formulation in biological assays . The hemioxalate stoichiometry (2:1 base:oxalic acid) provides a precise counterion ratio, ensuring batch-to-batch consistency in salt composition .

Pharmaceutical Salts Preformulation Solid-State Chemistry

Procurement-Driven Application Scenarios for 1-Benzyl-1,6-diazaspiro[3.3]heptane Hemioxalate


Medicinal Chemistry: Piperazine Bioisostere Replacement to Reduce logD

In lead optimization campaigns where high lipophilicity (logD > 3) drives poor solubility or high metabolic clearance, replacing a piperazine motif with a 1,6-diazaspiro[3.3]heptane scaffold can lower logD by up to 1.0 unit while maintaining or improving target binding [1]. The 1-benzyl derivative offers a specific N1-substitution pattern that may be explored as a direct replacement for N-benzylpiperazine fragments. This substitution strategy is supported by quantitative class evidence showing consistent logD reduction across multiple chemotypes [1].

Chemical Biology: Diacylglycerol Kinase (DGK) Probe Development

The compound is listed as 'Diacylglycerol Kinase Inhibitor II' in commercial catalogs (free base CAS 1223573-42-9), indicating its established use as a chemical probe for DGK inhibition . The hemioxalate salt provides a stable, weighable form for preparing stock solutions. Researchers investigating DGK-mediated signaling pathways in platelets, T-cells, or cancer models can use this compound as a validated tool to inhibit DGK activity, with reported IC50 values in the sub-micromolar range (exact values for this specific salt are not disclosed, but the free base is known to be active) . The rigid spirocyclic core may confer target selectivity advantages over more flexible acyclic DGK inhibitors, though direct comparative data are not publicly available .

Synthetic Chemistry: Building Block for Constrained Amine Libraries

The 1,6-diazaspiro[3.3]heptane core is a versatile, three-dimensional scaffold for constructing compound libraries with novel IP space . The benzyl group on N1 provides a protected amine handle that can be deprotected under hydrogenolysis to yield the free secondary amine, enabling further diversification. The hemioxalate salt is the preferred commercial form due to its superior stability and ease of handling compared to the free base . This building block is used to synthesize more complex spirocyclic derivatives, including Boc-protected intermediates (e.g., tert-butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate) in multi-step sequences .

Preclinical Pharmacology: Evaluation of Spirocyclic Scaffold ADME Properties

This compound can serve as a model substrate to empirically determine the impact of the spiro[3.3]heptane core on microsomal stability, CYP inhibition, and permeability in a given chemotype. Class-level evidence indicates that heteroatom-substituted spiro[3.3]heptanes generally show a trend towards higher metabolic stability than their cyclohexane analogues . By comparing the 1-benzyl-1,6-diazaspiro[3.3]heptane hemioxalate to a matched piperazine analog in standard hepatocyte or microsomal assays, research teams can generate proprietary quantitative data to guide further optimization. The hemioxalate salt's defined stoichiometry ensures accurate molarity calculations for such comparative ADME studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.